![molecular formula C25H20ClN5O3 B2574938 N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide CAS No. 1243064-47-2](/img/no-structure.png)
N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C25H20ClN5O3 and its molecular weight is 473.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
H1-Antihistaminic Activity
Research has demonstrated the synthesis and pharmacological investigation of triazoloquinazolinone derivatives, showcasing their significant H1-antihistaminic activity. These compounds were tested in vivo for their ability to protect against histamine-induced bronchospasm in animal models, with some derivatives showing comparable or superior activity to standard antihistamine drugs but with negligible sedation effects. For example, studies by Alagarsamy et al. (2005, 2006, 2007, 2008) and other researchers have synthesized various 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones and found them to be effective H1-antihistaminic agents with minimal sedative properties, suggesting their potential as a new class of antihistamines (Alagarsamy et al., 2005; Alagarsamy et al., 2006; Alagarsamy et al., 2007; Alagarsamy et al., 2008).
Positive Inotropic Evaluation
Another interesting application is the positive inotropic activity of related compounds, as investigated by Li et al. (2008) and Wu et al. (2012). These studies involved synthesizing derivatives of triazoloquinazolinone and evaluating their ability to increase the stroke volume in isolated rabbit-heart preparations. Some compounds showed favorable activity compared to Milrinone, a standard inotropic drug, indicating their potential use in treating heart conditions with reduced inotropic effects (Li et al., 2008; Wu et al., 2012).
Synthesis and Chemical Transformations
The chemical synthesis and transformation of triazoloquinazolinone derivatives also constitute a significant area of research. Studies have explored various synthetic routes and reactions to create novel derivatives with potential pharmacological applications. For example, Fathalla (2015) detailed the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing the versatility of triazoloquinazolinone derivatives in chemical synthesis (Fathalla, 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide involves the condensation of 4-chloroaniline with 2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "4-chloroaniline", "2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid in the presence of a coupling agent to form the intermediate.", "Step 2: The intermediate is then treated with acetic anhydride to form the final product, N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide." ] } | |
Número CAS |
1243064-47-2 |
Fórmula molecular |
C25H20ClN5O3 |
Peso molecular |
473.92 |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C25H20ClN5O3/c1-16-6-8-17(9-7-16)14-29-23(33)20-4-2-3-5-21(20)31-24(29)28-30(25(31)34)15-22(32)27-19-12-10-18(26)11-13-19/h2-13H,14-15H2,1H3,(H,27,32) |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



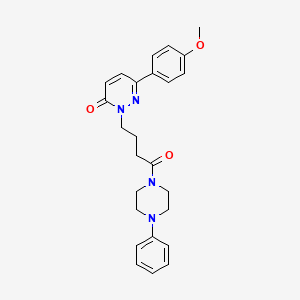
![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)
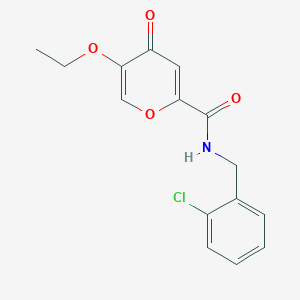
![N-(sec-butyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574860.png)
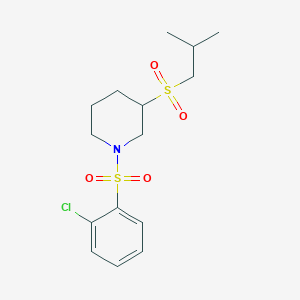

![7-isopentyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2574865.png)
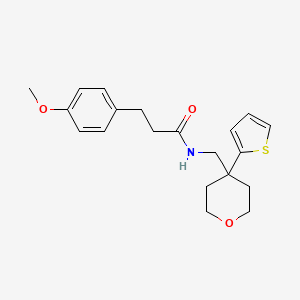

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2574868.png)

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)
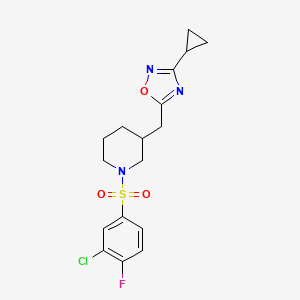
![N-(4-ethylphenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574878.png)